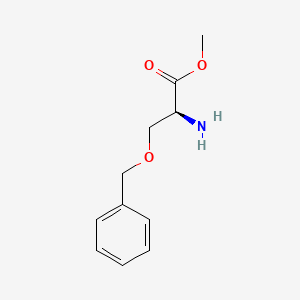

o-Benzyl-l-serine methyl ester

Description

Contextual Significance within Chiral Amino Acid Derivatives

Chiral amino acid derivatives are crucial in the synthesis of enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science. O-Benzyl-L-serine methyl ester serves as a valuable member of this class, offering a specific stereochemical configuration that can be transferred to target molecules. Its protected functional groups, the benzyl (B1604629) ether and methyl ester, allow for selective reactions at the amino group, making it a versatile tool in asymmetric synthesis.

The presence of the benzyl group on the side-chain hydroxyl and the methyl ester on the carboxyl group provides stability and allows for controlled deprotection strategies. This strategic protection is essential in multi-step syntheses where different functional groups need to be manipulated independently.

Foundational Role as a Chiral Building Block in Organic Synthesis

This compound is a key starting material for the synthesis of a wide array of complex organic molecules. Its inherent chirality is leveraged to introduce specific stereocenters in the target structures. Researchers have utilized this compound in the synthesis of various heterocyclic compounds and peptidomimetics.

For instance, it is a precursor in the synthesis of aza-diketopiperazines (aza-DKPs), which are scaffolds of interest in drug discovery. acs.orgresearchgate.net The synthesis often begins with the N-protection of this compound, followed by a series of reactions to construct the desired heterocyclic ring system. acs.orgresearchgate.net Furthermore, it has been employed in multicomponent reactions, such as the Ugi reaction, to generate libraries of complex molecules with high efficiency. mdpi.com The diastereoselective nature of these reactions can be influenced by the chiral center of the serine derivative. mdpi.com

Overview of Current Research Trajectories and Methodological Approaches

Current research involving this compound is focused on its application in the development of novel synthetic methodologies and the construction of biologically active molecules. One area of investigation is its use in the synthesis of non-peptide neuropeptide S (NPS) receptor antagonists, where it is a component in the construction of chiral piperazine (B1678402) compounds. unife.it

Methodologically, the compound is often subjected to reactions such as reductive amination to introduce substituents on the amino group. acs.org It also participates in peptide coupling reactions to form amide bonds. acs.orgunife.it For example, it can be condensed with other amino acid derivatives using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). unife.it The resulting dipeptide-like structures can then be further elaborated. unife.it

Recent studies have also explored its use in solid-phase synthesis strategies, which are amenable to the rapid generation of compound libraries for high-throughput screening. researchgate.net The development of efficient and versatile synthetic routes starting from this compound to access diverse molecular scaffolds remains an active area of research. acs.org

Physicochemical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its specific physicochemical properties.

| Property | Value |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-phenylmethoxypropanoate |

| CAS Number | 19525-87-2 (hydrochloride salt) |

| Appearance | White to almost white powder or crystal |

| Purity | Typically >98.0% |

Table 1: Physicochemical properties of this compound. Data sourced from PubChem and commercial supplier information. nih.govtcichemicals.comtcichemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKHOKTUJSLDD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for O Benzyl L Serine Methyl Ester

Esterification Strategies of O-Benzyl-L-serine

The conversion of the carboxylic acid moiety of O-Benzyl-L-serine to its corresponding methyl ester is a critical step in the synthesis of the target compound. This transformation can be achieved through several methods, each with its own set of advantages and considerations.

Acid-catalyzed esterification, a classic method for the formation of esters from carboxylic acids and alcohols, is a viable route for the synthesis of O-Benzyl-L-serine methyl ester. This method typically involves the use of a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol (B129727).

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). acs.org The reaction is typically carried out in an excess of methanol, which serves as both a reactant and the solvent. The equilibrium of the reaction is driven towards the product side by the removal of water, often accomplished by azeotropic distillation or the use of a dehydrating agent. While effective, these forcing conditions necessitate that other functional groups in the molecule, such as the amino group, are appropriately protected to prevent unwanted side reactions.

For instance, the esterification of N-protected O-Benzyl-L-serine can be achieved by refluxing in methanol with a catalytic amount of a strong acid. The choice of N-protecting group is crucial to ensure its stability under the acidic conditions.

Table 1: Representative Conditions for Acid-Catalyzed Methyl Esterification

| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield |

| N-Boc-O-Benzyl-L-serine | H₂SO₄ (catalytic) | Methanol | Reflux | Good to Excellent |

| N-Cbz-O-Benzyl-L-serine | HCl (gas) | Methanol | 0°C to room temperature | High |

Note: Yields are generalized and can vary based on specific reaction parameters.

A highly efficient method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in methanol. commonorganicchemistry.comresearchgate.net This approach is particularly advantageous as it proceeds under relatively mild conditions and often results in high yields of the corresponding amino acid methyl ester hydrochloride. researchgate.netgoogle.com

The reaction mechanism involves the in situ formation of hydrogen chloride and methyl sulfite (B76179) from the reaction of thionyl chloride with methanol. The hydrogen chloride then acts as a catalyst for the esterification. An alternative pathway involves the formation of an acyl chloride intermediate, which is then rapidly esterified by methanol. This method is often preferred due to its efficiency and the ease of purification of the resulting product. researchgate.net The reaction is typically performed by adding thionyl chloride dropwise to a cooled solution of the amino acid in methanol. google.com

Table 2: Thionyl Chloride/Methanol Esterification of Serine Derivatives

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

| O-Benzyl-L-serine | Thionyl Chloride | Methanol | 0°C to reflux | This compound hydrochloride | >90% |

| L-Serine | Thionyl Chloride | Methanol | 0°C to reflux | L-Serine methyl ester hydrochloride | High |

Note: The product is typically isolated as the hydrochloride salt, which can be neutralized in a subsequent step if the free amine is required.

Benzyl (B1604629) Ether Formation in Serine Derivatives

The introduction of the benzyl group onto the hydroxyl moiety of the serine side chain is a key transformation in the synthesis of this compound. This process must be conducted with high chemoselectivity to avoid benzylation of the amino and carboxyl groups.

The selective benzylation of the hydroxyl group in the presence of other nucleophilic functional groups is a significant challenge in the synthesis of serine derivatives. orgsyn.org The Williamson ether synthesis is a common method employed for this transformation. This reaction typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or a similar benzylating agent. guidechem.com

To achieve chemoselectivity, the amino and carboxyl groups of the L-serine precursor are usually protected. For example, N-(tert-butoxycarbonyl)-L-serine can be treated with a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of benzyl bromide. rsc.org The choice of base and reaction conditions is critical to favor O-benzylation over N-benzylation.

More modern methods for chemoselective benzylation utilize reagents that are milder and more selective. For example, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) has been shown to be an effective reagent for the benzylation of alcohols under nearly neutral conditions, which can be advantageous for substrates with sensitive functional groups. orgsyn.org

In the multi-step synthesis of complex molecules like this compound, the use of orthogonal protecting groups is a fundamental and powerful strategy. iris-biotech.debiosynth.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de

In the context of serine functionalization, a typical strategy would involve the use of an acid-labile protecting group for the amine, a base-labile protecting group for the carboxylic acid, and a protecting group for the hydroxyl group that is stable to both acidic and basic conditions but can be removed under a third set of conditions (e.g., hydrogenolysis for a benzyl group).

For example, the synthesis could commence with the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions required for the subsequent benzylation of the hydroxyl group but can be selectively removed with acid. guidechem.comrsc.org The carboxylic acid can be protected as a methyl ester, which is stable to the conditions of Boc-protection and benzylation. The benzyl group protecting the hydroxyl group is stable to both the acidic removal of the Boc group and the basic or acidic conditions that might be used to hydrolyze the methyl ester, but it can be removed by catalytic hydrogenation. peptide.com

Table 3: Common Orthogonal Protecting Groups in Serine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) iris-biotech.de |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Hydroxyl Group | Benzyl | Bzl | Hydrogenolysis (H₂, Pd/C) peptide.com |

| Hydroxyl Group | tert-Butyl | tBu | Strong Acid (e.g., TFA) iris-biotech.de |

| Carboxyl Group | Methyl Ester | OMe | Saponification (e.g., NaOH) |

| Carboxyl Group | Benzyl Ester | OBzl | Hydrogenolysis (H₂, Pd/C) |

Convergent and Divergent Synthesis Pathways to this compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound, a convergent approach is less common as the molecule is relatively small. However, one could envision the synthesis of an O-benzylated serine fragment and a separate methylating agent, which are then combined.

A divergent synthesis is a more common strategy for a molecule of this type. wikipedia.org In a divergent approach, a common starting material is elaborated through a series of reactions to generate a diverse range of related compounds. In the context of synthesizing this compound, a divergent pathway would start with L-serine or a simple derivative. This starting material would then be subjected to a series of sequential reactions, such as protection of the amine, benzylation of the hydroxyl group, and esterification of the carboxylic acid, to arrive at the final product. This linear sequence allows for the modification of the protecting groups at each stage to potentially synthesize a variety of serine derivatives from a single precursor. For example, from an N-protected O-benzyl-L-serine intermediate, one could diverge to synthesize the methyl ester, ethyl ester, or other ester derivatives.

Synthetic Routes Originating from L-Serine Methyl Ester Hydrochloride

The synthesis of this compound from L-serine methyl ester hydrochloride necessitates the benzylation of the hydroxyl group of the serine side chain. A direct O-benzylation is complicated by the presence of a free amino group, which can also react with benzylating agents. Therefore, a common and effective strategy involves a three-step sequence: N-protection, O-benzylation, and N-deprotection.

A widely employed method for the N-protection of amino acids is the introduction of the tert-butoxycarbonyl (Boc) group. The synthesis commences with the N-protection of L-serine, followed by O-benzylation, and finally deprotection of the amino group. While many protocols start with L-serine, the principles are directly applicable to a synthesis beginning with L-serine methyl ester hydrochloride, where the ester group is already in place.

The O-benzylation of N-Boc-L-serine is typically achieved using a strong base to deprotonate the hydroxyl group, followed by reaction with a benzyl halide. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice for the base. The reaction proceeds via a Williamson ether synthesis mechanism.

Following the successful O-benzylation, the N-Boc protecting group is removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (B109758) (CH2Cl2) is effective for this purpose, yielding the desired this compound as a salt.

Table 1: Representative Reaction Scheme for Synthesis from an L-Serine Derivative

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), 1M NaOH (aq), 1,4-Dioxane, 0°C to room temperature | N-(tert-butoxycarbonyl)-L-serine |

| 2 | O-Benzylation | Sodium hydride (NaH), Benzyl bromide, Anhydrous DMF, 0°C to room temperature | N-(tert-butoxycarbonyl)-O-benzyl-L-serine |

| 3 | N-Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Room temperature | O-Benzyl-L-serine |

This table outlines a general strategy; when starting with L-serine methyl ester hydrochloride, the initial esterification step is bypassed, and the subsequent steps would be adapted to protect the existing amino group before O-benzylation.

Derivatization from O-Benzyl-L-serine

When O-benzyl-L-serine is the starting material, the synthesis of its methyl ester is a more direct process, involving the esterification of the carboxylic acid functional group. Several standard esterification methods can be employed for this transformation.

The Fischer-Speier esterification is a classic and effective method. rsc.orgorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, methanol, with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). rsc.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, often through azeotropic distillation. rsc.org

Another common method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol . This approach is often favored for its high efficiency and the fact that the product is typically formed as the hydrochloride salt, which can aid in purification by crystallization. google.comresearchgate.net The reaction proceeds by the in situ formation of an acyl chloride intermediate, which is then rapidly esterified by methanol. The reaction is generally performed at low temperatures initially, followed by heating to drive it to completion. google.com

A milder and convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol . mdpi.comnih.gov This system generates hydrochloric acid in situ, which catalyzes the esterification. This method is appreciated for its operational simplicity and the generally good to excellent yields it provides under mild, often room temperature, conditions. mdpi.comnih.gov

Table 2: Comparison of Esterification Methods for O-Benzyl-L-serine

| Method | Key Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or p-TsOH (catalytic) | Reflux, often with azeotropic removal of water | Cost-effective, suitable for large scale |

| Thionyl Chloride | Thionyl chloride, Methanol | 0°C to reflux | High yield, product often precipitates as hydrochloride salt |

| Trimethylchlorosilane | Trimethylchlorosilane, Methanol | Room temperature | Mild conditions, operational simplicity, good yields |

Advanced Reaction Chemistry and Transformations of O Benzyl L Serine Methyl Ester

Applications as a Key Reactant and Intermediate in Complex Chemical Syntheses

The strategic placement of the benzyl (B1604629) ether and methyl ester protecting groups on the L-serine scaffold allows for selective chemical manipulations at the amino group, making O-Benzyl-L-serine methyl ester an invaluable intermediate in the synthesis of a wide array of complex molecules.

Participation in Ureidopeptide and Peptidyl Urea (B33335) Synthesis

Ureidopeptides and peptidyl ureas are important classes of peptidomimetics where a urea linkage replaces one or more amide bonds of a peptide backbone. This modification can impart enhanced stability against enzymatic degradation and unique conformational properties. The synthesis of these compounds often involves the reaction of an isocyanate derivative of an amino acid with an amino acid ester.

In this context, this compound can serve as the nucleophilic component (the amino acid ester) that reacts with an amino acid-derived isocyanate. The general synthetic strategy involves the Curtius rearrangement of an N-protected amino acyl azide (B81097) to form the corresponding isocyanate. This isocyanate is then treated with an amino acid ester, such as this compound, to yield the desired ureidopeptide. The benzyl and methyl ester groups in the this compound moiety can be selectively removed in subsequent steps to allow for further peptide chain elongation or functionalization.

While specific examples detailing the use of this compound in the synthesis of complex ureidopeptides are not extensively documented in publicly available literature, its role as a versatile amino acid ester makes it a suitable candidate for this type of transformation, as illustrated in the general scheme for dipeptidyl urea synthesis.

Contribution to Pharmaceutical and Agrochemical Intermediate Preparation

The chiral nature of this compound makes it a crucial starting material and intermediate in the synthesis of various pharmaceutical and potentially agrochemical compounds. chemimpex.com

In the pharmaceutical industry, derivatives of O-Benzyl-L-serine are recognized as important intermediates for a range of bioactive molecules. chemimpex.com For instance, they are utilized in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com The incorporation of the serine moiety is critical for the biological activity of many complex natural products and synthetic drugs, including glycopeptide antibiotics. The synthesis of vancomycin (B549263) and its analogues, for example, involves the coupling of complex amino acid residues, where protected serine derivatives are essential for constructing the peptide core.

While the direct application of this compound in the synthesis of commercial agrochemicals is not as prominently documented, the broader class of amino acid derivatives has shown significant potential in this field. Amino acids and their metabolites are increasingly being investigated as leads for new herbicides and fungicides due to their biodegradability and novel modes of action. nih.govnih.gov For example, some amino acid biosynthesis pathways are targets for antifungal agents. nih.gov Certain amino acid derivatives have been found to possess herbicidal properties by inhibiting essential plant enzymes. umn.edu Caprylic acid, a bio-herbicide, has been shown to target serine hydroxymethyl transferase, indicating that enzymes involved in serine metabolism can be viable targets for herbicides. elifesciences.org This suggests that synthetic strategies involving this compound could be employed to create novel agrochemical candidates with specific modes of action.

| Application Area | Examples/Potential Use | Significance of this compound |

| Pharmaceuticals | Synthesis of glycopeptide antibiotics (e.g., vancomycin analogues), intermediates for drugs targeting neurological disorders. chemimpex.comchemimpex.com | Provides a key chiral building block with protected functional groups, enabling controlled and stereospecific synthesis of complex drug molecules. |

| Agrochemicals | Potential for synthesis of novel fungicides and herbicides targeting amino acid metabolism. nih.govnih.govumn.edu | Offers a scaffold for creating compounds that can interfere with essential biological pathways in pests and weeds, with potential for high specificity and biodegradability. |

Stereocontrolled Inclusion in Natural Product Synthesis

The synthesis of complex natural products often requires the precise installation of multiple stereocenters. This compound and its derivatives serve as valuable chiral synthons for introducing a specific stereochemistry into the target molecule.

A notable example of the stereocontrolled use of a serine derivative is in the formal synthesis of (+)-lactacystin, a potent and selective proteasome inhibitor. nih.govresearchgate.net In one synthetic approach, a derivative of L-serine, t-Bu-O-L-serine, is utilized as the starting material to construct a key intermediate. nih.gov The synthesis leverages the inherent chirality of the serine derivative to establish the desired stereochemistry in the final natural product. This strategy highlights how the stereochemical integrity of the starting serine derivative is transferred and preserved throughout a multi-step synthesis, ultimately dictating the absolute stereochemistry of the complex target molecule. nih.gov

Stereoselective Chemical Transformations

The chiral center and functional groups of this compound and its derivatives can be used to direct the stereochemical outcome of subsequent chemical reactions, leading to the formation of new stereocenters with high levels of control.

Diastereoselective Alkylation Reactions Utilizing this compound Derivatives

Diastereoselective alkylation of enolates derived from amino acid derivatives is a powerful method for the synthesis of non-proteinogenic amino acids with high stereopurity. While direct alkylation of this compound itself is challenging due to the presence of the free amino group, its N-acylated derivatives are excellent substrates for such transformations.

The general principle involves the formation of a chiral enolate from an N-acyl-O-benzyl-L-serine methyl ester derivative. The existing stereocenter at the α-carbon, in conjunction with the chiral auxiliary (the N-acyl group), directs the approach of an incoming electrophile (an alkyl halide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other. The stereochemical outcome is influenced by factors such as the nature of the base used for enolate formation, the solvent, and the structure of the N-acyl group.

A related example is the palladium-catalyzed stereoselective allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters. In this system, the stereochemistry of the resulting product can be controlled by the choice of reaction conditions, allowing for the selective synthesis of different diastereomers. This demonstrates the potential for high diastereocontrol in the alkylation of serine-containing dipeptide mimetics.

| Parameter | Influence on Diastereoselectivity |

| Chiral Auxiliary (N-acyl group) | Steric hindrance and conformational rigidity of the auxiliary direct the approach of the electrophile. |

| Metal Cation (e.g., Li+, Ti4+) | Coordination with the enolate and the electrophile can create a rigid transition state, enhancing facial selectivity. |

| Solvent | Can influence the aggregation state and reactivity of the enolate. |

| Electrophile | The structure of the alkylating agent can affect the steric interactions in the transition state. |

Stereoselective Glycosidic Coupling Reactions with Anhydro Sugars

The synthesis of glycopeptides, which are important components of many biologically active proteins, requires the stereoselective formation of a glycosidic bond between a carbohydrate and an amino acid. This compound is a key building block for the synthesis of O-linked glycopeptides, where the sugar moiety is attached to the hydroxyl group of the serine residue.

A highly stereoselective method for the synthesis of 1,2-trans-linked glycopeptides involves the glycosidic coupling reaction of fully benzylated 1,2-anhydro sugars with N-protected L-serine methyl esters, such as N-tosyl- or N-benzyloxycarbonyl-L-serine methyl ester. These 1,2-anhydro sugars react smoothly with the serine derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AgOTf) and molecular sieves. The reaction proceeds with high stereoselectivity and in high yield, affording the corresponding glycosyl serine derivatives.

The stereochemical outcome of this reaction is controlled by the structure of the anhydro sugar and the reaction conditions, leading to the exclusive formation of the 1,2-trans-glycosidic linkage. This method provides a reliable and efficient route for the synthesis of complex glycopeptide fragments.

| Anhydro Sugar Reactant | Serine Derivative | Catalyst | Product (Glycosyl Serine Derivative) | Stereoselectivity | Yield |

| 1,2-anhydro-3,4,6-tri-O-benzyl-β-D-mannopyranose | N-tosyl-L-serine methyl ester | ZnCl₂ | 1,2-trans-linked glycopeptide | High | High |

| 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose | N-benzyloxycarbonyl-L-serine methyl ester | AgOTf | 1,2-trans-linked glycopeptide | High | High |

| 1,2-anhydro-3,4-di-O-benzyl-α-D-xylopyranose | N-tosyl-L-serine methyl ester | ZnCl₂ | 1,2-trans-linked glycopeptide | High | High |

Strategies for Maintaining or Enhancing Enantiomeric Purity During Transformations

This compound is a valuable chiral building block in organic synthesis, primarily due to the defined stereocenter at its α-carbon. This stereochemical integrity is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired efficacy. Consequently, maintaining and ensuring high enantiomeric purity during its chemical transformations is of paramount importance.

A primary strategy for preserving enantiopurity involves the careful selection of reaction conditions to prevent racemization at the α-carbon. The esterification of L-serine, a key step in the synthesis of the title compound, must be conducted under conditions that minimize this risk. Research into the one-step preparation of enantiopure amino acid benzyl esters has shown that the choice of solvent is critical. For instance, while refluxing in benzene (B151609) or carbon tetrachloride with p-toluenesulfonic acid can yield enantiomerically pure esters, the use of toluene (B28343) as a solvent can lead to partial or total racemization, depending on the amino acid's side chain. chemimpex.com This highlights the need for optimized protocols, such as using cyclohexane (B81311) as an azeotroping solvent, to ensure the chiral integrity of the product. chemimpex.com

During subsequent transformations of this compound, enzymatic methods offer a significant advantage in maintaining enantiopurity. Enzymes operate with high stereospecificity under mild conditions, which minimizes the risk of racemization that can occur under harsh chemical treatments like strong acids or bases.

Furthermore, when the compound is used as a precursor for chiral aldehydes in reactions, it is crucial to employ methods that avoid racemization of the aldehyde product. The Baylis-Hillman reaction with chiral α-amino aldehydes, for example, has been shown to proceed with near-complete retention of stereochemistry when carried out under the influence of ultrasound. researchgate.net This technique prevents the racemization of the aldehyde, ensuring that the chirality sourced from the serine derivative is transferred effectively to the final product. researchgate.net

Table 1: Factors Influencing Enantiomeric Purity

| Factor | Strategy for Maintaining Purity | Rationale |

| Solvent Choice | Use of non-polar, azeotroping solvents like cyclohexane instead of toluene during esterification. chemimpex.com | Toluene has been shown to promote racemization of the α-carbon in amino acid esters under acidic, high-temperature conditions. chemimpex.com |

| Reaction Conditions | Employing mild reaction conditions (e.g., moderate temperatures, neutral pH where possible). | Harsh acidic or basic conditions can facilitate the enolization of the carbonyl group, leading to racemization at the adjacent chiral center. |

| Catalyst Type | Utilization of stereospecific catalysts, such as enzymes (lipases, esterases), for transformations. | Enzymes create a chiral active site environment that selectively binds and reacts with only one enantiomer, thus preserving stereochemical integrity. |

| Specialized Techniques | Application of methods like ultrasonication in reactions involving sensitive chiral intermediates (e.g., α-amino aldehydes). researchgate.net | Ultrasound can promote reactions at lower temperatures and shorter times, minimizing the opportunity for side reactions like racemization. researchgate.net |

Derivatization Reactions and Functional Group Interconversions

The trifunctional nature of this compound, possessing an amine, a protected hydroxyl group, and an ester, makes it a versatile intermediate for a wide array of chemical modifications.

Selective Hydrolysis of the Methyl Ester Functionality

The methyl ester of this compound can be selectively cleaved to yield the corresponding carboxylic acid, O-Benzyl-L-serine, a crucial step for subsequent reactions like peptide coupling. This transformation can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis (Saponification): The most common chemical method is base-mediated hydrolysis, or saponification. This is typically accomplished by treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility. The resulting carboxylate salt is then neutralized with acid to afford the free carboxylic acid. This method is highly efficient but requires careful control to avoid side reactions, particularly if other base-sensitive functional groups are present in the molecule.

Enzymatic Hydrolysis: Enzymatic methods provide a milder and often more selective alternative for ester hydrolysis. Various hydrolytic enzymes, including lipases, esterases, and some proteases, can catalyze the cleavage of the methyl ester under near-neutral pH and ambient temperature. For instance, esterases from sources like Bacillus subtilis and lipases from Candida antarctica have been shown to be effective for the selective removal of methyl ester groups in high yields without affecting other functional groups. mdpi.com This high degree of chemoselectivity is a significant advantage in complex multi-step syntheses.

Table 2: Comparison of Methods for Selective Methyl Ester Hydrolysis

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Saponification | NaOH, LiOH, or KOH in Water/Alcohol mixture | Room temperature to mild heating | High yield, rapid, well-established | Can cause racemization or hydrolysis of other sensitive groups if not carefully controlled |

| Enzymatic Hydrolysis | Lipases, Esterases (e.g., from Candida antarctica or Bacillus subtilis) mdpi.com | Aqueous buffer, pH 6-8, Room temperature | High chemoselectivity, stereospecificity, mild conditions, minimal side reactions | Slower reaction times, enzyme cost and stability can be a factor |

Nucleophilic Substitution Reactions at the Serine Hydroxyl Position

The hydroxyl group is one of the key reactive sites on the serine side chain. In the title compound, this position is protected by a benzyl ether, rendering it inert to many nucleophiles. This protection is crucial for directing reactivity towards the amine or carboxyl functionalities. To understand the importance of this protection, it is instructive to consider the reactions that occur at the hydroxyl group of an unprotected L-serine methyl ester.

A primary example is the chemoselective O-acylation of hydroxyamino acids. Under acidic conditions (e.g., in trifluoroacetic acid or acetic acid saturated with HCl), the amino group of L-serine methyl ester exists in its protonated, non-nucleophilic ammonium (B1175870) form. beilstein-journals.org This allows a selective reaction between an acylating agent, such as an acyl chloride, and the free hydroxyl group, leading to the formation of an O-acyl-L-serine methyl ester derivative. beilstein-journals.org This reaction would be impossible to achieve selectively in the presence of a free amine under basic or neutral conditions, as N-acylation would be the dominant pathway.

The presence of the O-benzyl group in this compound effectively blocks this reactivity, preventing acylation, phosphorylation, or other nucleophilic additions at the side chain. This allows chemists to perform extensive modifications on the N-terminus and C-terminus without interference from the side chain hydroxyl group. Subsequent removal of the benzyl group can then unmask the hydroxyl functionality for further transformations if desired.

Phosphonate (B1237965) Synthesis via Reaction with Organophosphorus Reagents

This compound is a useful precursor for the synthesis of phosphonate and phosphonamidate analogs of serine, which are important in medicinal chemistry as enzyme inhibitors or isosteres of phosphoserine. The reactivity is typically centered on the primary amine, which acts as a nucleophile towards electrophilic phosphorus reagents.

Selectivity experiments involving L-serine methyl ester and various organophosphorus reagents have shown an almost exclusive preference for reaction at the amino group over the hydroxyl group, leading to N-phosphonylation. organic-chemistry.org This inherent selectivity is further guaranteed in this compound due to the protection of the hydroxyl group.

A common method for forming the P-N bond involves the reaction of the amino acid ester with a phosphinyl chloride intermediate. This can be part of a multi-component reaction or a stepwise process. For example, phosphinate esters have been synthesized by reacting an aldehyde, an amine (like benzyl carbamate), and a phosphorus source, followed by esterification. wikipedia.org Adapting this to the title compound, the free amine of this compound can react with various organophosphorus reagents, such as dialkyl phosphites in the presence of a coupling agent or alkylphosphonic dichlorides, to yield the corresponding phosphonamidates.

Table 3: Reagents for Phosphonate Synthesis from Serine Derivatives

| Reagent Class | Specific Example(s) | Resulting Phosphorus Linkage | Reference |

| Phosphites | Diethyl phosphite, Tris(trimethylsilyl) phosphite | Phosphonate (after C-P bond formation on a precursor) | acs.orgnih.gov |

| Phosphoryl Chlorides | Monomethyl alkylphosphoryl chloride | Phosphonic acid monoester | researchgate.net |

| Phosphinyl Chlorides | Phenylphosphinyl chloride | Phosphinate ester | wikipedia.org |

| Phosphonic Acids | Alkylphosphonic acids with coupling agents (e.g., trichloroacetonitrile) | Phosphonate ester analog | acs.org |

Employment in Baylis-Hillman Reactions

While this compound is not a direct substrate in the classic Baylis-Hillman reaction, its chiral structure makes it a valuable precursor for components used in asymmetric versions of this transformation, particularly the aza-Baylis-Hillman (aza-BH) reaction. organic-chemistry.org The aza-BH reaction is a carbon-carbon bond-forming reaction between an electron-deficient alkene and an imine, catalyzed by a nucleophile, to produce a functionalized allylic amine. wikipedia.org

This compound can be utilized in two primary ways:

As a Precursor to Chiral Imines: The amine functionality of the title compound can be used to synthesize chiral N-substituted imines. These imines can then serve as the electrophilic partner in the aza-BH reaction. The stereocenter of the serine derivative directs the facial selectivity of the subsequent nucleophilic attack by the enolate intermediate, leading to an enantiomerically enriched product.

As a Precursor to Chiral Catalysts: The amine group in this compound can be modified to create a chiral amine catalyst. Chiral amines, particularly those derived from natural products like amino acids and cinchona alkaloids, are widely used to catalyze enantioselective Baylis-Hillman and aza-Baylis-Hillman reactions. nih.govrsc.org The catalyst functions by adding to the activated alkene to form a chiral enolate, which then attacks the electrophile (imine or aldehyde) in a stereocontrolled manner. Proline and its derivatives, for example, have been successfully used as co-catalysts in highly enantioselective aza-BH reactions. wikipedia.org

The use of chiral components derived from this compound allows for the synthesis of complex, densely functionalized chiral amines with high atom economy and stereocontrol. organic-chemistry.org

Chemoselective Deprotection of the Benzyl Ether Group

The removal of the O-benzyl protecting group to liberate the free hydroxyl group is a critical step in many synthetic pathways involving this compound. The choice of deprotection method is dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Catalytic Hydrogenolysis: The most common and generally mildest method for benzyl ether cleavage is catalytic hydrogenolysis. This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.gov The reaction proceeds under ambient pressure and temperature, producing the deprotected alcohol and toluene as a byproduct. nih.gov This method is highly efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing heterocycles.

Catalytic Transfer Hydrogenation: For molecules containing hydrogenation-sensitive groups, catalytic transfer hydrogenation offers a valuable alternative. nih.gov In this method, a hydrogen donor molecule is used in place of H₂ gas. Common donors include formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene, in conjunction with a palladium catalyst. nih.govrsc.orgmdpi.com This technique often provides excellent selectivity, allowing for the removal of the O-benzyl group while leaving other reducible moieties intact. rsc.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for debenzylation under mild conditions and can tolerate a wide range of other functional groups, including silyl (B83357) ethers and esters. rsc.org Anhydrous ferric chloride (FeCl₃) has also been shown to be a useful reagent for this purpose. acs.org

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative cleavage is a viable option, particularly for activated benzyl ethers like the p-methoxybenzyl (PMB) ether. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, although the reaction is significantly slower than for PMB ethers, providing a basis for selective deprotection if both groups are present. nih.gov

Table 4: Methods for Chemoselective Deprotection of the Benzyl Ether Group

| Method | Reagents | Typical Conditions | Selectivity and Compatibility | Reference(s) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | EtOH or MeOH, room temp, 1 atm H₂ | Highly efficient but reduces alkenes, alkynes, Cbz groups, and some N-O bonds. | nih.gov |

| Catalytic Transfer Hydrogenation | 10% Pd/C with Formic Acid, Ammonium Formate, or Cyclohexene | MeOH or EtOH, room temp to reflux | Generally milder and more selective than H₂. Can often preserve alkenes and other reducible groups. | nih.govrsc.orgmdpi.com |

| Lewis Acid Cleavage | BCl₃·SMe₂, FeCl₃ | CH₂Cl₂, 0 °C to room temp | Tolerates silyl ethers, esters, alkenes, and alkynes. Can be highly selective. | rsc.orgacs.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temp | Much slower for benzyl than for p-methoxybenzyl (PMB) ethers, allowing for differentiation. Not widely used for unsubstituted benzyl groups unless necessary. | nih.gov |

Pivotal Roles in Biopolymer Synthesis and Biomolecular Research

Integration into Peptide Synthesis Methodologies

The incorporation of serine residues into peptide chains requires careful protection of its reactive hydroxyl side chain to prevent unwanted side reactions, such as O-acylation, during peptide bond formation. O-Benzyl-L-serine derivatives are widely employed for this purpose in both solid-phase and solution-phase synthesis.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. The use of O-protected serine monomers is essential for the successful synthesis of serine-containing peptides. nih.gov O-benzyl-L-serine, typically in its N-protected form (e.g., Boc-Ser(Bzl)-OH), is a standard building block in this process. peptide.comresearchgate.net The benzyl (B1604629) ether linkage is stable to the repetitive Nα-deprotection conditions (e.g., trifluoroacetic acid in Boc-based SPPS) used throughout the synthesis. epo.org

The synthesis strategy involves anchoring the first N-protected amino acid to the resin, followed by cycles of Nα-deprotection and coupling with the next activated N-protected amino acid. epo.org When introducing a serine residue, an N-protected O-benzyl-L-serine derivative is used. The benzyl group remains on the serine side chain until the final step, where it is cleaved simultaneously with the peptide's release from the resin, typically using strong acids like hydrofluoric acid (HF). peptide.comepo.org This ensures the integrity of the hydroxyl group and the desired peptide sequence.

Applications in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In this approach, O-benzyl-L-serine derivatives are also critical for protecting the serine side-chain hydroxyl group. peptide.comekb.eg

O-Benzyl-L-serine methyl ester hydrochloride can serve as a starting material. netascientific.com The synthesis involves the coupling of an N-protected amino acid with the free amino group of the serine methyl ester, or conversely, the activation of the carboxylic acid of N-protected O-benzyl-L-serine for coupling with another amino acid ester. ekb.egnih.gov The benzyl protecting group can be removed at the end of the synthesis via catalytic hydrogenolysis, a milder condition than the strong acids used in SPPS. peptide.com

Influence on Substrate Specificity in Enzymatic Polymerization

In the field of chemoenzymatic polymerization, the choice of ester group on the amino acid monomer can significantly impact the efficiency of the reaction and the substrate specificity of the enzyme catalyst. nih.gov Studies using the cysteine protease papain have shown that the benzyl ester group can enhance the polymerization of amino acid monomers. nih.govacs.org

The chemoenzymatic polymerization process involves two main steps: the formation of an acyl-enzyme intermediate and the subsequent aminolysis by another monomer to form a peptide bond. nih.govacs.org Research comparing methyl, ethyl, tert-butyl, and benzyl esters of alanine (B10760859) and glycine (B1666218) revealed that the polymerization efficiency was much greater with benzyl esters. nih.gov This enhancement is particularly notable for amino acids like glycine, which typically have a lower affinity for papain compared to more hydrophobic residues like alanine. nih.gov The benzyl ester group effectively broadens the substrate specificity of papain, allowing it to polymerize different amino acids more equally. nih.govacs.org This effect is attributed to the benzyl group's ability to increase the monomer's affinity for the enzyme's active site. acs.org

| Amino Acid Monomer | Ester Group | Relative Polymerization Efficiency |

|---|---|---|

| Alanine | Methyl | Low |

| Alanine | Ethyl | Moderate |

| Alanine | Benzyl | High |

| Glycine | Methyl | Very Low |

| Glycine | Ethyl | Low |

| Glycine | Benzyl | High |

This table summarizes findings that the benzyl ester group significantly enhances the polymerization efficiency for both alanine and glycine when catalyzed by papain, effectively broadening the enzyme's substrate specificity. nih.gov

Chemoenzymatic Polymerization of Serine Esters

Chemoenzymatic polymerization (CEP) has emerged as an environmentally benign alternative to traditional polypeptide synthesis methods. nih.govacs.org It typically proceeds in aqueous solutions under mild conditions and, due to enzyme specificity, can often eliminate the need for side-chain protection. nih.govoup.com

Papain-Catalyzed Polymerization of L-Serine Methyl and Ethyl Esters

The synthesis of poly(L-serine) has been successfully achieved through the papain-catalyzed polymerization of L-serine methyl ester (Ser-OMe) and L-serine ethyl ester (Ser-OEt) in an aqueous medium without protection of the hydroxyl side group. nih.govresearchgate.netacs.org Papain, a cysteine protease with broad substrate specificity, effectively catalyzes the formation of peptide bonds between serine ester monomers. acs.org

The reaction is highly dependent on pH, with optimal polymerization of Ser-OEt occurring in a basic pH range of 7.5 to 9.5, and a maximum yield at pH 8.5. nih.govresearchgate.net The polymerization of Ser-OMe also proceeds under similar conditions. acs.org The process is a form of precipitation polymerization, where the monomers are soluble in the aqueous buffer, but the resulting poly(L-serine) precipitates as it forms. nih.govresearchgate.net Characterization of the product confirms the formation of poly(L-serine) with a degree of polymerization ranging from 5 to 22. nih.govresearchgate.netacs.org

| Parameter | L-Serine Ethyl Ester (Ser-OEt) | L-Serine Methyl Ester (Ser-OMe) |

|---|---|---|

| Catalyst | Papain | Papain |

| Medium | Aqueous Phosphate Buffer | Aqueous Phosphate Buffer |

| Optimal pH | 8.5 | ~8.0 |

| Side-Chain Protection | None required | None required |

| Degree of Polymerization (DP) | 5 - 22 | Similar range to Ser-OEt |

| Product Yield (at 4h) | ~50% (at pH 8.5) | ~29% |

This table outlines the typical reaction conditions and outcomes for the chemoenzymatic synthesis of poly(L-serine) from its methyl and ethyl ester derivatives using papain as a catalyst. nih.govacs.org

Implications for the Synthesis of Poly(L-serine)

The papain-catalyzed polymerization of serine esters represents a significant advancement in the synthesis of poly(L-serine), a hydrophilic polypeptide with potential applications in biomedical and material fields due to its functional hydroxyl group. nih.govresearchgate.net Traditionally, the synthesis of poly(L-serine) required tedious protection and deprotection steps for the side-chain hydroxyl group, involving the use of O-benzyl, O-tert-butyl, or other protecting groups. nih.govresearchgate.net

The chemoenzymatic approach circumvents this requirement, offering a more direct and environmentally friendly route to poly(L-serine). nih.govacs.org This method is the first to achieve the synthesis of poly(L-serine) in an aqueous solution without any side-chain protection. nih.govresearchgate.net The resulting polymer consists of serine residues with free hydroxyl groups and predominantly forms a β-sheet structure. nih.govresearchgate.net This facile, protecting-group-free synthesis opens new possibilities for the large-scale production and application of poly(L-serine) as a functional biopolymer. nih.gov

Contributions to the Design of Peptide-Based Therapeutics and Bioactive Molecules

This compound and its derivatives are pivotal building blocks in the chemical synthesis of complex peptide-based therapeutics and bioactive molecules. The strategic use of the benzyl group as a protecting agent for the serine hydroxyl moiety and the methyl ester for the carboxyl group allows for precise and controlled peptide chain elongation. This protection strategy is crucial for preventing unwanted side reactions and ensuring the formation of the desired peptide sequence with high fidelity. The enhanced stability and solubility imparted by these protecting groups make this compound a valuable component in the synthesis of a diverse range of therapeutic peptides. ias.ac.inchemimpex.com

The incorporation of o-Benzyl-l-serine into peptide structures can significantly influence the final molecule's conformational properties and biological activity. This strategic inclusion is instrumental in the development of enzyme inhibitors and other targeted therapeutics. Research has highlighted its utility in the synthesis of drugs aimed at treating neurological disorders, where the stability and bioavailability of the peptide are critical for efficacy. chemimpex.com

Detailed Research Findings

A notable application of a derivative of this compound is in the synthesis of potential inhibitors for the α-amylase enzyme. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing blood glucose levels, particularly in type 2 diabetes. nih.govnih.gov

In a recent study, researchers synthesized a series of short α-/β-mixed peptides to evaluate their α-amylase inhibitory potential. Among the synthesized compounds was N-Boc-O-benzyl-α-serine-β-leucine-methyl ester , which was constructed using N-Boc-O-benzyl-l-serine as a key starting material. nih.gov The synthesis involved the coupling of N-Boc-O-benzyl-α-serine with a β-leucine-methyl ester derivative. nih.gov

The resulting dipeptide demonstrated significant inhibitory activity against α-amylase. Spectroscopic analysis confirmed the successful synthesis and structure of the target peptide. Specifically, Fourier-transform infrared spectroscopy (FTIR) showed characteristic amide and ester carbonyl bands, while proton nuclear magnetic resonance (¹H NMR) spectroscopy confirmed the presence of the benzyl and methyl ester groups. nih.gov

The biological evaluation of these synthesized peptides revealed that the serine-containing dipeptide, N-Boc-O-benzyl-α-serine-β-leucine-methyl ester, exhibited the highest inhibitory activity among the tested compounds, with an inhibition of 45.22%. nih.gov This finding underscores the importance of the serine residue, protected as its benzyl ether derivative during synthesis, in the design of effective enzyme inhibitors. The presence of serine in peptides has been linked to their binding affinity for the α-amylase enzyme, making them potent candidates for antidiabetic agents. bohrium.com

The table below summarizes the key findings related to the synthesis and activity of this bioactive peptide.

| Compound | Key Synthetic Precursor | Spectroscopic Confirmation | α-Amylase Inhibitory Activity (%) | Reference |

|---|---|---|---|---|

| N-Boc-O-benzyl-α-serine-β-leucine-methyl ester | N-Boc-O-benzyl-l-serine | FTIR: 1615 cm⁻¹ (C=O amide), 1731 cm⁻¹ (C=O ester); ¹H NMR: 7.30–7.25 ppm (benzyl group), 3.56 ppm (methyl ester) | 45.22 | nih.gov |

| N(Boc)-Gly-β-Leu–OCH₃ | N-Boc-glycine | Confirmed by FTIR and ¹H NMR | 18.51 | nih.gov |

| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ | N-Boc-O-benzyl-l-tyrosine | Confirmed by FTIR and ¹H NMR | 17.05 | nih.gov |

The strategic use of o-Benzyl-l-serine derivatives extends to other areas of therapeutic design. For instance, these compounds are considered valuable intermediates in the synthesis of molecules for treating cardiovascular diseases, osteoporosis, and inflammation. Furthermore, they have been investigated for their potential in developing agents that can prevent tumor metastasis by targeting abnormal cell adhesion. guidechem.com

The physicochemical properties of the hydrochloride salt of this compound are well-characterized, ensuring its suitability and predictable behavior in various synthetic protocols.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19525-87-2 | chemimpex.com |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | chemimpex.com |

| Molecular Weight | 245.71 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 150 - 152 °C | chemimpex.com |

| Optical Rotation [α]D²⁰ | +4 ± 2º (c=3 in MeOH) | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of o-Benzyl-l-serine methyl ester. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C NMR are used to confirm the synthesis of this compound by identifying the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Signals: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-O-CH₂ -Ph), the protons on the serine backbone (α-CH and β-CH₂), and the methyl protons of the ester group.

Expected ¹³C NMR Signals: The carbon NMR spectrum provides complementary information, with unique signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the serine backbone, and the methyl carbon of the ester.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~7.3 | ~127-138 |

| Benzylic Protons (O-CH₂-Ph) | ~4.5 | ~73 |

| α-Proton (α-CH) | ~3.5-3.7 | ~56 |

| β-Protons (β-CH₂) | ~3.8-4.0 | ~70 |

| Methyl Ester Protons (O-CH₃) | ~3.7 | ~52 |

| Ester Carbonyl Carbon (C=O) | N/A | ~172 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key structural components. The presence of the ester, amine, and benzyl ether groups can be confirmed by observing their specific vibrational frequencies. For instance, a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, a feature that distinguishes it from its carboxylic acid precursor, O-benzyl-L-serine.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1735-1750 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Variable |

| Ether (C-O-C) | Stretch | 1070-1150 | Strong |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₅NO₃), the calculated molecular weight is 209.24 g/mol . guidechem.com

In a mass spectrum, the parent molecule would be observed as the molecular ion ([M]⁺) or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), as a protonated molecule ([M+H]⁺) at m/z 210.

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is more commonly used for larger biomolecules like polymers, it can be applied to smaller molecules. rsc.org The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways for this compound would include the cleavage of the benzyl group and fragmentations around the ester and amine functionalities. The most characteristic fragment is often the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which results from the loss of the serine methyl ester portion from the benzyl ether. libretexts.orglibretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion/Fragment | Significance |

|---|---|---|

| 210 | [M+H]⁺ | Protonated molecular ion |

| 209 | [M]⁺ | Molecular ion |

| 150 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 108 | [C₇H₈O]⁺ | Fragment containing benzyl alcohol moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl group) |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. For this compound, reversed-phase HPLC is typically used, where the compound is passed through a column with a nonpolar stationary phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound hydrochloride often specify a purity of ≥98%, as determined by HPLC. chemimpex.com

Furthermore, as this compound is a chiral compound, HPLC is crucial for assessing its enantiomeric purity or enantiomeric excess (ee). This is accomplished using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification. This analysis is critical in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of chemical reactions. chemicalbook.compatsnap.com In the synthesis of this compound, TLC is used to track the consumption of starting materials (e.g., L-serine methyl ester) and the formation of the benzylated product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). As the solvent (mobile phase) moves up the plate, components separate based on their polarity. The product, this compound, will have a different retention factor (Rƒ) value compared to the starting materials. The progress of the reaction can be visualized by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. researchgate.net This allows a chemist to determine the optimal time to stop the reaction.

Optical Methods for Stereochemical Analysis

Optical methods are indispensable in the stereochemical analysis of chiral molecules like this compound. These techniques leverage the interaction of plane-polarized light with chiral centers to provide critical information on chiral purity and three-dimensional structure.

Optical rotation is a fundamental property of chiral substances and serves as a rapid and non-destructive method for assessing enantiomeric purity. When plane-polarized light passes through a solution containing an enantiomerically pure or enriched sample of a chiral compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the molecule's specific stereochemistry.

The standard measure is the specific rotation ([α]), which is a physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, it is typically analyzed as its hydrochloride salt (this compound hydrochloride) due to its stability and crystallinity. Research and commercial data provide specific rotation values for this derivative. The measurement is typically performed using the D-line of a sodium lamp (589 nm) at 20°C.

The chiral purity, or enantiomeric excess (ee), of a sample can be estimated by comparing its observed specific rotation to the specific rotation of the pure enantiomer, using the formula:

% Enantiomeric Excess (ee) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A positive sign (+) indicates dextrorotatory rotation (to the right), while a negative sign (-) indicates levorotatory rotation (to the left). For the L-enantiomer of this compound hydrochloride, the rotation is dextrorotatory.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation ([α]D20) | +4 ± 2° | c = 3 in Methanol (B129727) | |

| Specific Rotation ([α]D20) | +4.0 to +6.0° | c = 1 in Methanol |

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the conformational properties and secondary structure of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. As these chromophores are held in a chiral environment, they exhibit characteristic CD signals that are highly sensitive to the molecule's three-dimensional structure.

For a molecule like this compound, the primary chromophores amenable to CD analysis in the far-UV region (typically 190-250 nm) are the amide (peptide) bond of the amino acid backbone and the aromatic ring of the benzyl protecting group. The conformational flexibility of the molecule, arising from rotation around the Cα-Cβ and Cβ-O bonds, gives rise to a population of different conformers in solution. Each of these conformers can have a distinct CD spectrum.

Prospective Research Directions and Translational Impact

Development of Innovative and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is steering the development of more environmentally benign and efficient methods for synthesizing key intermediates like O-Benzyl-L-serine methyl ester. Prospective research in this area is centered on several key strategies:

Enzymatic and Chemoenzymatic Methods: Biocatalysis represents a frontier in sustainable synthesis. The use of enzymes, such as proteases like papain, offers a green alternative to traditional chemical methods. acs.org Chemoenzymatic polymerization (CEP) of serine esters can be performed in aqueous media, often eliminating the need for side-group protection, which significantly improves atom economy. acs.org This approach avoids harsh chemicals and large volumes of organic solvents typically required for protection and deprotection steps. acs.orgresearchgate.net Research into novel enzymes with enhanced substrate specificity and stability could further optimize these biological routes. acs.org

Greener Solvent Systems: A significant environmental drawback of classical synthesis is the reliance on hazardous solvents. Recent studies have demonstrated successful esterification of amino acids, including serine, in greener solvents like cyclohexane (B81311), which serves as a less hazardous azeotroping agent to remove water compared to traditionally used benzene (B151609) or carbon tetrachloride. researchgate.net Future work will likely explore a broader range of bio-based solvents and solvent-free reaction conditions to minimize environmental impact.

Table 1: Comparison of Synthetic Approaches for Serine Ester Derivatives

| Feature | Traditional Chemical Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Strong acids/bases, chemical coupling agents | Enzymes (e.g., papain), biocatalysts |

| Solvents | Chlorinated solvents, benzene, DMF | Aqueous media, cyclohexane, bio-based solvents |

| Protecting Groups | Often required, leading to extra steps | Often unnecessary (e.g., in CEP acs.org) |

| Reaction Conditions | High temperatures, harsh pH | Mild conditions (e.g., physiological pH, 40°C acs.org) |

| Waste Generation | High (solvent, reagent byproducts) | Low (recyclable catalysts, reduced solvent use chemimpex.com) |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

This compound is a versatile chiral building block, and future research will continue to exploit its reactive sites—the amino group, the ester, and the benzyl-protected hydroxyl group—for novel molecular constructions.

Advanced Peptide Synthesis: In peptide synthesis, the choice of protecting group for the serine side chain is critical. While the benzyl (B1604629) group is common in Boc-based strategies, other groups like tert-butyl (tBu) or trityl (Trt) ethers are favored in Fmoc chemistry. medchemexpress.com Research is ongoing into "temporary" protecting groups that are labile under the same conditions used to remove the α-amino protecting group, streamlining the synthesis process. acs.org Such innovations allow for selective deprotection and modification, which is essential for creating complex peptides, including those with post-translational modifications like phosphorylation. medchemexpress.com

Scaffold for Combinatorial Chemistry: The compound serves as an excellent scaffold for generating libraries of diverse molecules for drug discovery. By systematically modifying the amino, carboxyl, and hydroxyl (after deprotection) functionalities, chemists can create a vast array of derivatives. A notable example is the synthesis of serine-based inhibitors for viral proteases, such as the SARS coronavirus 3CL protease, where different chemical moieties were attached to explore the structure-activity relationship and optimize inhibitory potential. nih.gov

Bioconjugation: The functional groups on the serine scaffold are amenable to various bioconjugation techniques. chemimpex.com After deprotection of the benzyl ether, the resulting hydroxyl group can be used as a handle for attaching molecules to surfaces, polymers, or other biomolecules, creating advanced materials for diagnostics and targeted drug delivery. chemimpex.com

Table 2: Key Protecting Groups Used in the Derivatization of L-Serine

| Protecting Group | Abbreviation | Target Functionality | Chemistry Compatibility | Key Features |

|---|---|---|---|---|

| Benzyl | Bzl | Side-chain hydroxyl | Boc synthesis | Removed by strong acid (HF) or hydrogenolysis |

| tert-Butyl | tBu | Side-chain hydroxyl | Fmoc synthesis | Removed by moderate acid (TFA) |

| Trityl | Trt | Side-chain hydroxyl | Fmoc synthesis | Highly acid-labile, allows for selective deprotection |

| Boc | Boc | α-Amino | Boc synthesis | Acid-labile (TFA) |

| Fmoc | Fmoc | α-Amino | Fmoc synthesis | Base-labile (piperidine) |

Expanded Applications in Chemical Biology, Medicinal Chemistry, and Materials Science

The unique physicochemical properties of this compound and its derivatives make them valuable in a range of translational research areas, from developing new medicines to engineering advanced biomaterials.

Medicinal Chemistry: The compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals. nih.gov Derivatives of O-benzyl-serine have been investigated as antagonists for treating cardiovascular diseases, osteoporosis, and inflammation. guidechem.com Its role as a building block for drugs targeting neurological disorders is also well-established. nih.govchemimpex.com Furthermore, its use as a scaffold for designing enzyme inhibitors continues to be a promising avenue for developing new therapeutic agents against viral and other diseases. nih.govchemimpex.com

Chemical Biology: In chemical biology, serine derivatives are used as tools to study complex biological systems. They are incorporated into peptides to investigate protein interactions and enzyme mechanisms. chemimpex.com The ability to introduce specific modifications via the serine side chain allows for the creation of chemical probes to explore biochemical pathways or to engineer proteins with enhanced stability and novel functions. chemimpex.com

Materials Science: O-Benzyl-L-serine is a key monomer for the synthesis of poly(O-benzyl-L-serine), which can be deprotected to yield poly(L-serine). acs.org Poly(serine) and related polymers are emerging as highly desirable biomedical materials. acs.orgnih.gov These water-soluble, biocompatible, and biodegradable polymers are being developed for numerous applications:

Cryopreservation: Poly(D/L-serine) has shown significant cryoprotective effects for red blood cells, offering a potentially non-toxic alternative to current cryoprotectants. acs.org

Biomaterials and Hydrogels: Serine-based hydrogels have been designed to resist the foreign-body response, making them ideal for implantable medical devices. nih.gov

Advanced Films: When blended with other polymers like poly(vinyl alcohol), poly(L-serine) can enhance mechanical properties, leading to the development of high-strength, biodegradable films for packaging and agricultural uses. nih.gov

Antifouling Surfaces: Zwitterionic polymers derived from serine, such as poly(serine methacrylate), have demonstrated excellent antifouling properties, preventing protein adsorption and cell adhesion on surfaces, which is critical for medical implants and biosensors. researchgate.net

Table 3: Summary of Applications and Future Directions

| Field | Current Application | Prospective Research Direction |

|---|---|---|

| Medicinal Chemistry | Intermediate for drugs (neurological, cardiovascular). nih.govguidechem.com | Design of novel enzyme inhibitors and tumor metastasis antagonists. guidechem.com |

| Chemical Biology | Building block for studying protein interactions. chemimpex.com | Development of advanced bioconjugation techniques and protein engineering tools. chemimpex.com |

| Materials Science | Monomer for poly(serine)-based polymers. acs.org | Creation of advanced hydrogels, cryoprotectants, and antifouling materials. acs.orgnih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for o-Benzyl-L-serine methyl ester, and how can purity be ensured?

- Methodology : The compound is typically synthesized via esterification of o-Benzyl-L-serine using methanol under acidic catalysis (e.g., HCl or H₂SO₄). Protecting group strategies, such as benzyl chloroformate (Cbz-Cl), are employed to prevent side reactions at the amino group. Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 210–220 nm) or ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts .

Q. What analytical techniques are critical for characterizing o-Benzyl-L-serine methyl ester?

- Methodology : Key techniques include:

- NMR spectroscopy : ¹H NMR (δ ~3.7 ppm for methyl ester, δ ~4.5–5.0 ppm for benzyl protons) and ¹³C NMR (ester carbonyl at ~170 ppm).

- Mass spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (e.g., [M+H]⁺ ~268.3 g/mol).

- HPLC : Reverse-phase methods with UV detection to quantify purity (>95% is standard for research use).

Cross-referencing multiple techniques ensures data consistency, especially when discrepancies arise in retention times or spectral peaks .

Q. How should o-Benzyl-L-serine methyl ester be stored to maintain stability?

- Methodology : Store in airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Moisture-sensitive handling is critical; use desiccants (silica gel) in storage containers. Stability studies (TGA/DSC) indicate decomposition above 150°C, requiring avoidance of high-temperature environments .

Advanced Research Questions

Q. How can reaction conditions for synthesizing o-Benzyl-L-serine methyl ester be optimized using statistical experimental design?

- Methodology : Apply Design of Experiments (DoE) frameworks like the Taguchi method (orthogonal arrays) to evaluate parameters:

- Factors : Catalyst concentration (e.g., H₂SO₄: 0.5–1.5 wt%), reaction temperature (25–60°C), molar ratio (methanol:serine derivative, 3:1–6:1).

- Output : Yield (%) and purity (HPLC area%).

- Analysis : Signal-to-noise (S/N) ratios and ANOVA identify dominant factors. For example, catalyst concentration often has the highest contribution (>70% in Taguchi L9 arrays). Validation runs under optimal conditions (e.g., 1.0 wt% H₂SO₄, 50°C, 5:1 ratio) can achieve yields >90% .

Q. What strategies resolve contradictions in reported spectral data for o-Benzyl-L-serine methyl ester?

- Methodology : Discrepancies in NMR or MS data may arise from solvation, stereochemical variations, or impurities. Solutions include:

- Cross-validation : Compare with literature spectra from peer-reviewed sources (e.g., J. Org. Chem.) or databases (SciFinder, Reaxys).

- Isotopic labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in NMR.

- Advanced MS/MS : Fragment ion analysis confirms structural integrity against synthetic intermediates .

Q. How does the steric hindrance of the o-benzyl group influence reactivity in downstream applications?

- Methodology : The ortho-benzyl group reduces nucleophilic attack at the serine β-carbon. Kinetic studies (e.g., monitoring tert-butoxycarbonylation rates via IR or LC-MS) show a 30–50% decrease in reaction rates compared to unsubstituted serine esters. Computational modeling (DFT) further predicts energy barriers for rotational isomerism affecting catalytic accessibility .

Q. What are the best practices for scaling up o-Benzyl-L-serine methyl ester synthesis while minimizing side reactions?

- Methodology :

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer, reducing localized overconcentration of reagents.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track esterification progress in real time.

- Byproduct mitigation : Introduce scavengers (molecular sieves for water removal) or gradient quenching (pH adjustment to precipitate acids) .